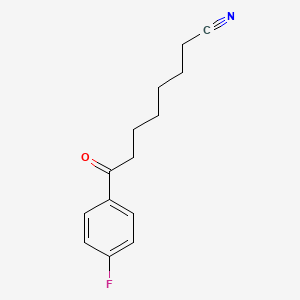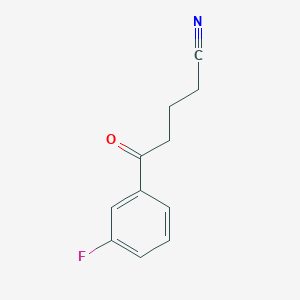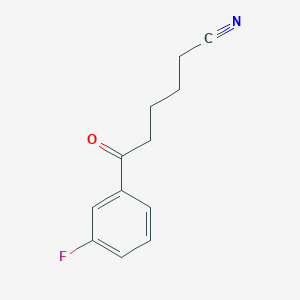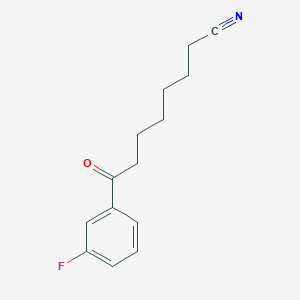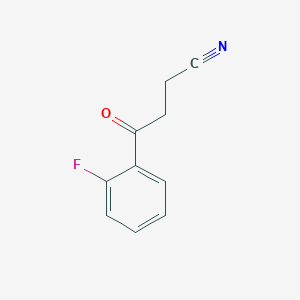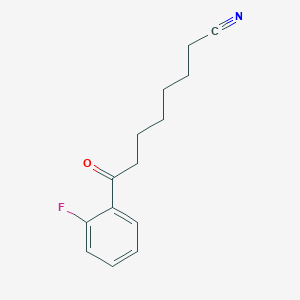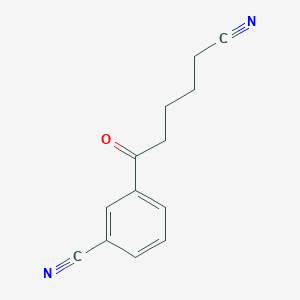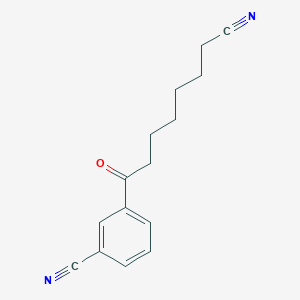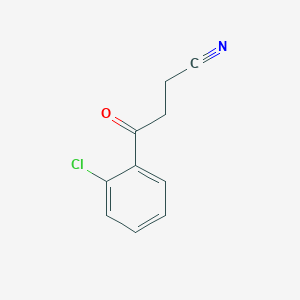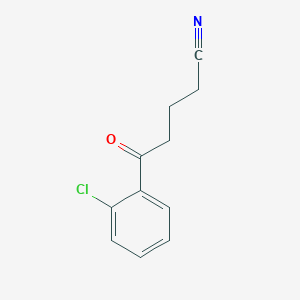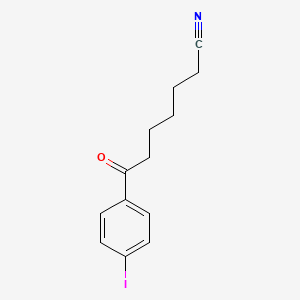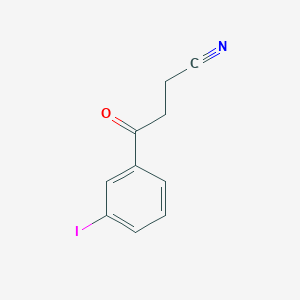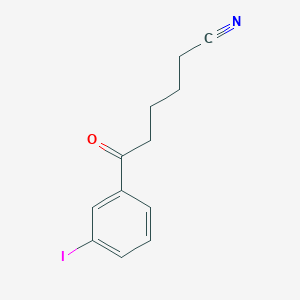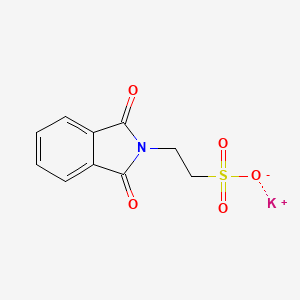
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium
Vue d'ensemble
Description
“2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium” is a chemical compound with the molecular formula C10H8KNO5S . It consists of an isoindole-1,3-dione group and a ethanesulfonate group .
Molecular Structure Analysis
The molecular structure of this compound involves a phthalonitrile group and an isoindole-1,3-dione group . The dihedral angle between these two groups is 70.47 (3)° .Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.34 g/mol . Other physical and chemical properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are not available in the retrieved sources .Applications De Recherche Scientifique
Genotoxicity Assessment
- Sickle Cell Disease Treatment : Compounds including 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium have been evaluated for treating Sickle Cell Disease (SCD). These compounds showed non-genotoxic effects in vivo, indicating potential as safer alternatives to existing treatments (dos Santos et al., 2011).
Drug Synthesis and Transformation
- Integrin Antagonists : The compound has been used in synthesizing integrin antagonists, contributing to developments in drug design (Deng et al., 2003).
- Antitumor Properties : Research on isoindolylalkylphosphonium salts, including this compound, revealed significant activity against P-388 lymphocytic leukemia (Dubois et al., 1978).
Environmental Friendly Drug Synthesis
- Analgesic and Antipyretic Agents : A green approach for synthesizing potential analgesic and antipyretic compounds using this compound has been developed, highlighting environmental concerns in pharmaceutical manufacturing (Reddy et al., 2014).
Mutagenicity Studies
- Mutagenicity Test for Sickle Cell Anemia Treatment : The compound has been part of a study assessing mutagenicity in phthalimide derivatives planned as drugs for sickle cell anemia, aiding in the identification of non-genotoxic drug candidates (dos Santos et al., 2010).
Molecular Structure Analysis
- X-Ray Crystallography : Studies involving X-ray crystallography of derivatives of this compound contribute to our understanding of molecular structures, crucial for drug design and development (Sakhautdinov et al., 2013).
Propriétés
IUPAC Name |
potassium;2-(1,3-dioxoisoindol-2-yl)ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S.K/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-17(14,15)16;/h1-4H,5-6H2,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZPGGARCNRPBD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8KNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium | |
CAS RN |
91893-72-0 | |
| Record name | 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethane-1-sulfonic acid--potassium (1/1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

